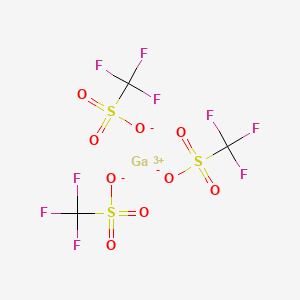

Gallium(III) trifluoromethanesulfonate

Description

Properties

CAS No. |

74974-60-0 |

|---|---|

Molecular Formula |

CHF3GaO3S |

Molecular Weight |

219.80 g/mol |

IUPAC Name |

gallium;trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.Ga/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

MQNJVGVYZGUIGG-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Ga] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Lewis acid strength of gallium(III) trifluoromethanesulfonate vs other triflates

Executive Summary

Gallium(III) trifluoromethanesulfonate (Ga(OTf)₃) occupies a unique "Goldilocks" zone in the Lewis acid landscape. It bridges the gap between the hyper-reactive, water-sensitive Group 13 halides (e.g., AlCl₃) and the stable, water-tolerant Rare Earth triflates (e.g., Sc(OTf)₃, Yb(OTf)₃).

While Scandium(III) triflate is often cited as the benchmark for water-tolerant Lewis acids, Gallium(III) triflate exhibits superior specific Lewis acidity due to a smaller ionic radius and higher charge density. This guide provides a technical analysis of its acidity metrics, structural properties, and catalytic utility, offering researchers a data-driven framework for catalyst selection.

Part 1: Fundamental Chemical Principles

To understand the utility of Ga(OTf)₃, we must first analyze the electronic and structural factors that define its reactivity compared to its congeners (Al, In) and the lanthanide benchmarks (Sc, Yb).

The Charge Density Advantage

Lewis acidity in metal triflates is governed largely by the charge-to-radius ratio (

Table 1: Comparative Ionic Radii and Charge Density

| Cation | Coordination Number | Ionic Radius (Shannon, Å) | Charge Density ( | Hydrolysis Constant ( |

| Al³⁺ | 6 | 0.54 | 5.56 | 5.0 |

| Ga³⁺ | 6 | 0.62 | 4.84 | 2.6 |

| Sc³⁺ | 6 | 0.75 | 4.00 | 4.3 |

| In³⁺ | 6 | 0.80 | 3.75 | 4.0 |

| Yb³⁺ | 6 | 0.87 | 3.45 | 7.7 |

-

Analysis: Ga³⁺ is significantly smaller than Sc³⁺ and In³⁺. Theoretically, this makes Ga(OTf)₃ a stronger Lewis acid than Sc(OTf)₃.

-

The Hydrolysis Trade-off: The high charge density of Ga³⁺ makes it extremely prone to hydrolysis (

). Unlike AlCl₃, which decomposes irreversibly, Ga(OTf)₃ forms stable aquo-complexes (e.g.,

The Triflate Anion Effect

The trifluoromethanesulfonate (triflate, OTf⁻) anion is a "super-leaving group" and a non-coordinating anion.

-

Electronic Role: The high electronegativity of the

and -

Structural Role: In the solid state, Ga(OTf)₃ forms a polymeric network. In solution, the OTf⁻ ions dissociate readily, leaving a "naked" or solvent-coordinated cation with open coordination sites for substrate binding.

Part 2: Quantitative Lewis Acidity Metrics

Quantifying Lewis acidity is complex due to solvent effects. However, recent fluorescence-based methods and Solvate Ionic Liquid (SIL) studies provide hard data ranking Ga(OTf)₃ against its peers.

Fluorescent Lewis Adduct (FLA) Method

The FLA method measures the shift in emission of a fluorescent probe upon coordination to a Lewis acid. This provides a "Lewis Acid Unit" (LAU) independent of solvent interference common in NMR methods.

Hierarchy of Acidity (FLA Method):

-

Al(OTf)₃: 30.31 LAU (Strongest, but highly unstable)

-

GaCl₃: 29.39 LAU[1]

-

Ga(OTf)₃: 27.85 LAU [1]

-

In(OTf)₃: 26.99 LAU[1]

-

Sc(OTf)₃: ~27.0 LAU (Comparable to In, weaker than Ga)

Insight: Ga(OTf)₃ is measurably stronger than In(OTf)₃ and Sc(OTf)₃. This explains its higher activity in demanding reactions like glycosylation of deactivated donors.

Gutmann Acceptor Number (AN) in SILs

When dissolved in glymes (e.g., triglyme), metal triflates form Solvate Ionic Liquids (SILs). The Acceptor Number (AN) measures the polarity and acidity of these melts.

-

Ga-SILs: AN ≈ 80–93

-

Al-SILs: AN ≈ 71–83

-

In-SILs: AN ≈ Lower range

Note: In the SIL state, Ga(OTf)₃ surprisingly outperforms Al(OTf)₃. This suggests that while Al³⁺ is intrinsically harder, Ga³⁺ maintains its electrophilicity better in solvated environments, likely due to more labile ligand exchange rates.

Part 3: Mechanistic Visualization

The following diagram illustrates the decision matrix for selecting Ga(OTf)₃ over other catalysts, based on the trade-off between Acidity and Stability.

Caption: Decision tree highlighting Ga(OTf)₃ as the optimal choice for high-activity requirements in moisture-present systems.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Gallium(III) Triflate

While commercially available, in-house synthesis ensures anhydrous quality and cost efficiency.

Reagents:

-

Gallium metal (99.999% purity) or Gallium(III) chloride (

). -

Trifluoromethanesulfonic acid (Triflic acid, HOTf).[2]

Method A: From Gallium Metal (Preferred for high purity)

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an Argon atmosphere.

-

Addition: Add Gallium metal (1.0 g, 14.3 mmol) to the flask.

-

Acidification: Slowly add Triflic acid (6.5 g, 43 mmol, ~3.0 equiv) via syringe. Caution: Exothermic.

-

Reaction: Heat the mixture to 140–150 °C for 24–48 hours until the metal is completely dissolved and gas evolution (

) ceases. -

Drying: Remove excess triflic acid under reduced pressure (vacuum distillation) at 160 °C.

-

Workup: The resulting white solid is Ga(OTf)₃. Dry further under high vacuum (<0.1 mmHg) at 200 °C for 6 hours to ensure removal of trace acid/water.

-

Yield: Quantitative. Store in a glovebox or desiccator.

Protocol 2: Catalytic Friedel-Crafts Acylation

This protocol demonstrates the high activity of Ga(OTf)₃ compared to Sc(OTf)₃.

-

Mixture: In a dry vial, mix Ga(OTf)₃ (5 mol%) and Lithium Perchlorate (

, 10 mol%) in nitromethane ( -

Substrate: Add anisole (1.0 mmol) and acetic anhydride (1.2 mmol).

-

Reaction: Stir at 50 °C for 1 hour.

-

Quench: Add saturated

solution. Extract with ethyl acetate. -

Result: Ga(OTf)₃ typically yields >90% conversion significantly faster than Sc(OTf)₃ under identical conditions due to the harder Lewis acidic center.

Part 5: Comparative Analysis & Applications

Ga(OTf)₃ vs. Sc(OTf)₃ vs. In(OTf)₃

| Feature | Ga(OTf)₃ | Sc(OTf)₃ | In(OTf)₃ |

| Lewis Acidity | High (Hard) | Moderate (Hard) | Moderate (Soft) |

| Water Stability | Kinetic Stability | Thermodynamic Stability | Good |

| Cost | Moderate | High | Moderate |

| Best Application | Friedel-Crafts, Glycosylation | Aldol, Michael Addition | Allylation (Barbier-type) |

Case Study: Glycosylation

In the synthesis of 2-deoxy-sugars, Ga(OTf)₃ has shown remarkable utility. The activation of glycosyl fluorides requires a hard Lewis acid.

-

Mechanism: Ga(OTf)₃ coordinates to the fluorine atom (hard-hard interaction), facilitating the departure of the leaving group.

-

Comparison: Sc(OTf)₃ often requires higher loadings or higher temperatures for the same transformation. In(OTf)₃ is generally too soft to activate the fluoride efficiently.

Caption: General catalytic cycle for Ga(OTf)₃ mediated activation of heteroatom leaving groups.

Conclusion

Gallium(III) triflate is an underutilized powerhouse in the Lewis acid toolbox. It offers the potency of aluminum halides with the handling profile of lanthanide triflates . For researchers encountering sluggish reactivity with Sc(OTf)₃, switching to Ga(OTf)₃ provides a logical, theoretically grounded step up in acidity without sacrificing the convenience of water-tolerant catalysis.

References

-

Fluorescence-based measurement of the Lewis acidities of lanthanide triflates. ChemRxiv, 2022.

-

Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Accounts of Chemical Research, 2012.

-

Al(III) and Ga(III) triflate complexes as solvate ionic liquids: speciation and application. Dalton Transactions, 2021.

-

Revised Effective Ionic Radii and Systematic Studies of Interatomic Distances. Acta Crystallographica, 1976.

-

The aqueous geochemistry of gallium, germanium, indium and scandium. Ore Geology Reviews, 2005.

Sources

Chemical Properties and Stability of Gallium(III) Triflate in Aqueous Media

Topic: Chemical properties and stability of gallium(III) triflate in aqueous media Audience: Researchers, scientists, and drug development professionals.

An In-Depth Technical Guide for Advanced Applications

Executive Summary

Gallium(III) trifluoromethanesulfonate (Gallium(III) triflate, Ga(OTf)₃) represents a paradigm shift in Lewis acid catalysis. Unlike traditional early transition metal halides (e.g., TiCl₄, AlCl₃) that undergo irreversible hydrolysis and deactivation in the presence of moisture, Ga(OTf)₃ exhibits a unique "water-compatible" stability . It functions as a powerful Lewis acid even in aqueous media, maintaining catalytic activity through a dynamic equilibrium between water coordination and substrate activation.

This guide analyzes the physicochemical basis of this stability, the speciation of gallium in water, and the practical protocols for its synthesis, use, and recovery in high-value organic synthesis and pharmaceutical development.

Fundamental Chemical Identity

Electronic Structure and Lewis Acidity

Gallium (Group 13) possesses a

-

Hard-Soft Acid-Base (HSAB) Theory:

is a "hard" acid, preferring "hard" oxygen-containing bases (carbonyls, ethers, water). -

The Triflate Anion (

): The trifluoromethanesulfonate anion (

The Aquacomplex Structure

In the solid state, anhydrous Ga(OTf)₃ may form polymeric structures bridged by triflate oxygens. However, upon dissolution in water, it immediately dissociates. The triflate anions are displaced by water molecules, forming the hexaaquagallium(III) cation:

Key Insight: The catalytic "stability" of Ga(OTf)₃ in water is not due to a lack of interaction with water, but rather the lability of the Ga-water bond (

Aqueous Stability & Speciation[1]

Understanding the hydrolysis profile is critical for formulation and catalysis.

Hydrolysis Constants and Windows

The hexaaqua ion acts as a Brønsted acid. The stepwise hydrolysis reactions and their approximate constants (

-

Acidic Region (pH < 2.5):

-

Status: Soluble, Active Lewis Acid.[1]

-

-

Precipitation Region (pH 3.0 – 9.0):

- (Solubility Product)

-

Status: Inactive precipitate (Gallium Hydroxide/Oxide).

-

Basic Region (pH > 10.0):

-

Status: Soluble Gallate anion (Inactive as Lewis Acid).

-

Visualization: Speciation Pathway

The following diagram illustrates the dominant species across the pH scale, highlighting the operational window for catalysis.

Figure 1: pH-dependent speciation of Gallium(III) in aqueous media. Catalytic activity is maximal in the blue region (pH < 2.6).

Catalytic Performance in Water[2][3]

The Mechanism of "Water Compatibility"

Unlike Boron trifluoride (

Because the water exchange rate is fast, the substrate (S) can momentarily occupy the coordination sphere, activate, and react. The high charge density of

Comparative Stability Data

| Lewis Acid | Aqueous Stability | Hydrolysis Product | Recyclability |

| Ga(OTf)₃ | High | Reversible Aquo Complex | Yes (>95% recovery) |

| Sc(OTf)₃ | High | Reversible Aquo Complex | Yes |

| AlCl₃ | None | Al(OH)₃ + HCl (Irreversible) | No |

| TiCl₄ | None | TiO₂ (Irreversible) | No |

| BF₃·OEt₂ | Low | H₃BO₃ + HF | No |

Catalytic Cycle Visualization

This diagram details the activation pathway in a Mukaiyama Aldol reaction, a standard benchmark for aqueous Lewis acids.

Figure 2: Catalytic cycle of Ga(OTf)₃ in aqueous media. Note the critical role of water in the final hydrolysis step to release the product and regenerate the catalyst.

Experimental Protocols

Synthesis of Ga(OTf)₃

Commercial Ga(OTf)₃ is available but expensive. Laboratory synthesis ensures freshness and anhydrous quality if needed.

Protocol:

-

Reagents: Gallium metal (99.99%) or

; Triflic acid (HOTf). -

Reaction:

-

Place Ga metal (1 eq) in a round-bottom flask.

-

Add HOTf (excess, ~6 eq) slowly (Exothermic!).

-

Reflux at 150°C for 24–48 hours until Ga metal is fully consumed.

-

-

Workup:

-

Cool to RT.

-

Remove excess HOTf via vacuum distillation.

-

Dry the white solid residue at 200°C under high vacuum (0.1 mmHg) for 6 hours to remove bound water/acid.

-

-

Yield: Quantitative white powder. Hygroscopic – store in a desiccator.

Recyclability Workflow

One of the primary advantages of Ga(OTf)₃ is its recovery from the aqueous phase.[1]

Figure 3: Standard workflow for the recovery and reuse of Gallium(III) triflate from aqueous reaction mixtures.

Implications for Drug Development

Gallium Pharmacokinetics & Stability

In drug development, Gallium(III) is investigated for its "Trojan Horse" mechanism.

-

Antimicrobial: Bacteria take up

via siderophores, disrupting Fe-dependent enzymes. -

Stability Relevance: For efficacy, the Ga(III) source must resist rapid precipitation at physiological pH (7.4). While Ga(OTf)₃ is the source, the triflate anion is irrelevant in vivo (rapidly excreted). The stability challenge is preventing the formation of insoluble

. -

Formulation: Ga(III) solutions are often formulated with citrate or tartrate ligands to prevent hydrolysis at neutral pH, effectively masking the aquo ion described in Section 3.

Impurity Control

Because Ga(OTf)₃ is often synthesized from Ga metal, trace metal contamination is low. However, residual triflic acid must be monitored (via 19F NMR) as it can cause pH shifts in sensitive biological assays.

References

-

Olah, G. A., et al. (2012). "Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations."[1] Accounts of Chemical Research.

-

Prakash, G. K. S., et al. (2003). "Gallium(III) trifluormethanesulfonate: A water-tolerant, reusable Lewis acid catalyst for Friedel-Crafts reactions."[1][2] Catalysis Letters.

-

Kobayashi, S., et al. (1998). "Rare-Earth Metal Triflates in Organic Synthesis." Chemical Reviews.

-

Baes, C. F., & Mesmer, R. E. (1976).[3] The Hydrolysis of Cations. Wiley-Interscience. (Primary source for hydrolysis constants).

-

Bernstein, L. R. (1998). "Mechanisms of therapeutic activity of gallium." Pharmacological Reviews.

-

Więcławik, J., et al. (2024). "Al(III) and Ga(III) triflate complexes as solvate ionic liquids: speciation and application." Dalton Transactions.

Sources

The Solubility of Gallium(III) Trifluoromethanesulfonate in Organic Solvents: A Comprehensive Technical Guide for Researchers

Abstract

Gallium(III) trifluoromethanesulfonate, Ga(OTf)₃, has emerged as a remarkably versatile and water-tolerant Lewis acid catalyst in modern organic synthesis.[1][2] Its efficacy in a wide array of chemical transformations is intrinsically linked to its solubility in the reaction medium. This in-depth technical guide provides a comprehensive overview of the solubility of gallium(III) trifluoromethanesulfonate in commonly used organic solvents. While quantitative solubility data remains scarce in the literature, this guide synthesizes available information from catalytic studies to provide solubility estimates. Furthermore, it details the theoretical underpinnings of its solubility and presents a rigorous, step-by-step experimental protocol for researchers to precisely determine the solubility of this hygroscopic salt in solvents relevant to their work. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize gallium(III) trifluoromethanesulfonate in their synthetic endeavors.

Introduction: The Rise of a Versatile Lewis Acid

Gallium(III) trifluoromethanesulfonate, a white crystalline powder, has garnered significant attention as a superior Lewis acid catalyst.[3] Unlike many traditional Lewis acids that are highly sensitive to moisture, Ga(OTf)₃ exhibits remarkable stability in aqueous media, allowing for a broader range of reaction conditions and greener synthetic protocols.[1][2] Its catalytic prowess has been demonstrated in a multitude of organic transformations, including Friedel-Crafts alkylations and acylations, Strecker reactions, and the synthesis of heterocyclic compounds.[4][5][6]

The solubility of a catalyst in the reaction solvent is a critical parameter that dictates its homogeneity, concentration, and ultimately, its catalytic activity. For gallium(III) trifluoromethanesulfonate, understanding its solubility profile in various organic solvents is paramount for reaction optimization, scalability, and the development of novel synthetic methodologies.

Theoretical Framework for Solubility

The dissolution of an ionic salt like gallium(III) trifluoromethanesulfonate in an organic solvent is a complex process governed by several key factors:

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[7] Polar solvents are generally more effective at dissolving ionic compounds. The polarity of a solvent is often quantified by its dielectric constant. Solvents with higher dielectric constants are more capable of shielding the electrostatic interactions between the Ga³⁺ and OTf⁻ ions, thus facilitating dissolution.

-

Lewis Acidity and Basicity: The interaction between the gallium cation (a Lewis acid) and the solvent molecules (acting as Lewis bases) plays a crucial role. Solvents with good donor properties can coordinate with the Ga³⁺ ion, stabilizing it in solution.

-

Lattice Energy: The strength of the ionic bonds within the crystal lattice of Ga(OTf)₃ must be overcome by the energy released during the solvation of the individual ions. A high lattice energy can hinder solubility.

-

Ion-Pairing: In solvents with low to moderate dielectric constants, ions may not fully dissociate and can exist as ion pairs.[8] This phenomenon can affect the perceived solubility and the reactivity of the catalyst.

-

Temperature: The solubility of most solids increases with temperature, as the increased kinetic energy helps to break down the crystal lattice.[9]

Qualitative and Estimated Solubility in Common Organic Solvents

| Organic Solvent | Solvent Type | Estimated Solubility | Observations from Literature |

| Acetonitrile | Polar Aprotic | Soluble | Frequently used as a solvent in Ga(OTf)₃ catalyzed reactions, such as Sakurai allylation reactions, with catalyst loadings of 10 mol% being completely soluble.[3] |

| Dichloromethane | Nonpolar | Soluble | Employed as a solvent for Strecker reactions using Ga(OTf)₃, indicating sufficient solubility for catalytic amounts to dissolve.[10][11] |

| Nitromethane | Polar Aprotic | Likely Soluble | Often used in Friedel-Crafts reactions where metal triflates are employed as catalysts. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble to Soluble | While less common than acetonitrile or dichloromethane, THF has been used in some Ga(OTf)₃ catalyzed reactions. |

| Ethers (e.g., Diethyl Ether) | Nonpolar | Likely Sparingly Soluble | Generally, ionic salts have lower solubility in nonpolar ethers. |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Likely Soluble | The polar and protic nature of alcohols should facilitate the dissolution of Ga(OTf)₃. |

| Toluene | Nonpolar | Likely Sparingly Soluble | As a nonpolar aromatic hydrocarbon, toluene is expected to be a poor solvent for ionic salts. |

Experimental Protocol for Quantitative Solubility Determination

Given the lack of precise solubility data, researchers are encouraged to determine the solubility of gallium(III) trifluoromethanesulfonate in their specific solvent of interest. The following protocol outlines a reliable method for this determination, with special consideration for the hygroscopic nature of the salt.[12][13]

Materials and Equipment

-

Gallium(III) trifluoromethanesulfonate (anhydrous)

-

Anhydrous organic solvent of interest

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Volumetric flasks

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for gallium analysis.

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of Gallium(III) Trifluoromethanesulfonate solubility.

Step-by-Step Procedure

-

Solvent Preparation: Ensure the organic solvent is of high purity and anhydrous. If necessary, dry the solvent using appropriate methods and store it over molecular sieves.

-

Preparation of Saturated Solution (under inert atmosphere):

-

In a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen), add an excess amount of gallium(III) trifluoromethanesulfonate to a pre-weighed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Add a known volume or mass of the anhydrous solvent to the vial.

-

Seal the vial tightly to prevent atmospheric moisture contamination.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved salt is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation (under inert atmosphere):

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (0.2 µm) to remove any suspended particles.

-

Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and record the mass of the transferred solution.

-

Dilute the sample with the same anhydrous solvent to a known final volume. This diluted sample will be used for analysis.

-

-

Analysis:

-

Determine the concentration of gallium in the diluted sample using a calibrated ICP-OES or AAS instrument.

-

-

Calculation of Solubility:

-

From the measured gallium concentration, the dilution factor, and the density of the solvent, calculate the original concentration of gallium(III) trifluoromethanesulfonate in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter of solvent (mol/L).

-

Conclusion

Gallium(III) trifluoromethanesulfonate stands as a powerful and robust Lewis acid catalyst for a myriad of organic transformations. While its solubility is a critical parameter for its effective application, quantitative data in organic solvents remains largely unreported. This technical guide has provided a comprehensive overview of the factors influencing its solubility, offered qualitative and estimated solubility information based on its catalytic use, and detailed a rigorous experimental protocol for its precise determination. By leveraging the information and methodologies presented herein, researchers can gain a deeper understanding of the behavior of gallium(III) trifluoromethanesulfonate in their chosen reaction systems, paving the way for further innovation and optimization in synthetic chemistry.

References

-

Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. [Link]

-

Catholicate College. INVESTIGATIONS TOWARDS THE SYNTHETIC APPLICATIONS OF GALLIUM(III)TRIFLATE AS A SUPERIOR LEWIS ACID CATALYST IN ORGANIC TRANSFORM. [Link]

-

Prakash, G. K. S., et al. (2007). Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. Proceedings of the National Academy of Sciences, 104(10), 3703–3706. [Link]

-

Prakash, G. K. S., Mathew, T., & Olah, G. A. (2011). Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations. Accounts of Chemical Research, 45(4), 565–576. [Link]

-

Bjelobrk, Z., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5098–5109. [Link]

-

Bjelobrk, Z., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5098–5109. [Link]

-

Prakash, G. K. S., et al. (2003). Gallium(III) trifluormethanesulfonate: A water-tolerant, reusable Lewis acid catalyst for Friedel-Crafts reactions. Digital Commons @ Michigan Tech. [Link]

-

Prakash, G. K. S., Mathew, T., & Olah, G. A. (2012). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Accounts of Chemical Research, 45(4), 565–576. [Link]

-

Prakash, G. K. S., et al. (2012). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Semantic Scholar. [Link]

-

Reddy, B. V. S., et al. (2008). Gallium(III) Triflate Catalyzed Synthesis of Quinazolinones from Isatoic Anhydrides. Synfacts, 2008(8), 0834-0834. [Link]

-

Prakash, G. K. S., et al. (2007). Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. PMC. [Link]

-

American Elements. Trifluoromethanesulfonates. [Link]

-

ResearchGate. (2025, August 7). Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations | Request PDF. [Link]

-

Chrobok, A., et al. (2022). Al(iii) and Ga(iii) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts. Dalton Transactions, 51(34), 13035-13044. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. catholicatecollege.com [catholicatecollege.com]

- 4. "Gallium(III) trifluormethanesulfonate: A water-tolerant, reusable Lewi" by G. K.Surya Prakash, Ping Yan et al. [digitalcommons.mtu.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 7. caymanchem.com [caymanchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 10. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Electronic Structure and Coordination Chemistry of Ga(OTf)₃

Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary: The "Goldilocks" Lewis Acid

Gallium(III) triflate [Ga(OTf)₃] occupies a unique niche in the Lewis acid landscape.[1] While Aluminum(III) is often too oxophilic and water-sensitive, and Indium(III) can be too labile or soft, Gallium(III) offers a "Goldilocks" balance: it possesses the high Lewis acidity required to activate resistant electrophiles but maintains a kinetic lability that renders it remarkably water-tolerant.

This guide explores the electronic underpinnings of this behavior, contrasting Ga(OTf)₃ with its Group 13 congeners and rare-earth triflates, and provides actionable protocols for its application in high-value organic synthesis.

Electronic Structure & HSAB Classification

The Advantage

Unlike Aluminum (

However, the

-

Al³⁺: Hard Acid (Electrostatic dominance).

-

Ga³⁺: Hard Acid, but with significant "soft" character due to higher polarizability (Covalent contribution).

-

In³⁺: Borderline/Soft Acid.

This "softness" allows Ga(OTf)₃ to activate soft electrophiles (like

Comparative Lewis Acidity & Kinetics

The "Water Tolerance" of Ga(OTf)₃ is often misunderstood as thermodynamic stability against hydrolysis. In reality, Ga(III) is more acidic than Al(III).[2] The tolerance is kinetic .[3]

Table 1: Comparative Electronic & Kinetic Properties of Group 13 Triflates

| Property | Al(OTf)₃ | Ga(OTf)₃ | In(OTf)₃ | Sc(OTf)₃ |

| Electronic Config. | ||||

| Ionic Radius (pm) | 53 | 62 | 80 | 74.5 |

| Hydrolysis ( | 5.0 | 2.6 (More Acidic) | 4.0 | 4.3 |

| Water Exch. ( | ~1 (Slow) | ~4.0 × 10² (Fast) | ~4.0 × 10⁴ | ~4.8 × 10⁷ |

| HSAB Character | Hard | Hard/Borderline | Borderline | Hard |

Key Insight: Al(III) binds water tightly and exchanges it slowly (

Coordination Chemistry & Dynamics

The Triflate Anion Role

In the solid state, Ga(OTf)₃ is likely a coordination polymer where triflate anions bridge Ga centers. In solution, the triflate anion (

-

Inner Sphere: In non-polar solvents, OTf coordinates to Ga.

-

Outer Sphere: In polar solvents (MeCN, H₂O), OTf is displaced into the outer sphere, creating a cationic solvated species

.

Visualization: Coordination Sphere Dynamics

The following diagram illustrates the equilibrium between the resting state and the active catalytic species.

Figure 1: The kinetic lability of Ga(III) allows the active species to form transiently even in the presence of competing ligands like water.

Mechanistic Applications in Synthesis

Case Study: 1,5-Benzodiazepine Synthesis

The synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones is a benchmark for Ga(OTf)₃ efficiency.

-

Mechanism: Dual activation. Ga(III) activates the ketone carbonyl for nucleophilic attack by the amine, while the triflate counter-ion may assist via hydrogen bonding.

-

Advantage: Unlike HCl or AlCl₃, Ga(OTf)₃ prevents the polymerization of acid-sensitive diamines.

Case Study: Total Synthesis Application ([4+3] Cycloaddition)

In the total synthesis of Exotine B (and related natural products), Ga(OTf)₃ was used to catalyze a [4+3] cycloaddition between an indole-derived diene and an unsaturated aldehyde.

-

Why Ga(OTf)₃? Other Lewis acids (TiCl₄, BF₃·OEt₂) caused decomposition of the electron-rich indole moiety. Ga(OTf)₃ provided the necessary activation energy without triggering oxidative degradation.

Visualization: Catalytic Cycle (Benzodiazepine)

Figure 2: Catalytic cycle for the synthesis of 1,5-benzodiazepines.[4] Ga(OTf)₃ acts as a water-scavenging Lewis acid that is regenerated.

Experimental Protocols

Preparation of Ga(OTf)₃

Commercially available, but in-house preparation ensures anhydrous quality.

Reagents:

-

Gallium metal (99.99% pure) or GaCl₃.

-

Trifluoromethanesulfonic acid (HOTf).[1]

Protocol (From Ga Metal):

-

Place Gallium metal (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Slowly add Triflic acid (excess, ~6.0 eq) under Argon. Caution: Exothermic.

-

Heat to 150°C and stir for 24–48 hours until Ga metal is fully dissolved.

-

Cool to 0°C. Pour the mixture onto crushed ice (if hydrate is desired) or distill off excess HOTf under reduced pressure (for anhydrous).

-

Purification: Dry the white solid at 200°C under high vacuum (0.1 mmHg) for 6 hours to remove trace water/acid.

-

Yield: Quantitative. Store in a desiccator.

General Protocol: Synthesis of 1,5-Benzodiazepines

Scope: Drug scaffolds, psychoactive compounds.

-

Setup: Mix o-phenylenediamine (1 mmol) and ketone (2.5 mmol) in a flask.

-

Catalyst Addition: Add Ga(OTf)₃ (5 mol%, ~26 mg).

-

Solvent: Reaction can be performed solvent-free or in MeCN.

-

Reaction: Stir at Room Temperature for 10–30 minutes. Monitor by TLC.

-

Workup: Add water (10 mL). The solid product precipitates out (if insoluble) or extract with Ethyl Acetate.

-

Purification: Recrystallize from EtOH/Water.

-

Expected Yield: 85–95%.

References

-

Preparation & General Reactivity: Prakash, G. K. S., et al. "Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations." Accounts of Chemical Research, 2012.[1] Link

-

Water Exchange Kinetics: Helm, L., et al. "Water and Proton Exchange Processes on Metal Ions." Advances in Inorganic Chemistry, 2005.[5] Link

-

1,5-Benzodiazepine Synthesis: Wu, H., et al. "Gallium(III) triflate-catalyzed synthesis of heterocycles: quinoxalines, 1,5-benzodiazepines and their fluorinated derivatives."[6] Future Medicinal Chemistry, 2009.[7] Link

-

Total Synthesis Application: Li, C., et al. "Total Synthesis of Exotine B via a Ga(OTf)3-Catalyzed [4+3] Cycloaddition." Angewandte Chemie Int. Ed., 2018.[8][9] (Referenced in context of Ga-catalyzed cycloadditions).

-

Hydrolysis Constants: Brown, P. L., & Ekberg, C. Hydrolysis of Metal Ions.[10] Wiley-VCH, 2016. Link

Sources

- 1. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vaia.com [vaia.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ijtsrd.com [ijtsrd.com]

- 5. researchgate.net [researchgate.net]

- 6. Gallium (III) triflate-catalyzed synthesis of heterocycles: quinoxalines, 1,5-benzodiazepines and their fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 9. par.nsf.gov [par.nsf.gov]

- 10. cost-nectar.eu [cost-nectar.eu]

Gallium(III) Triflate: The Vanguard of Water-Tolerant Lewis Acid Catalysis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pharmaceutical and fine chemical industries have historically relied on traditional Lewis acids (e.g.,

Gallium(III) trifluoromethanesulfonate (

The Mechanistic Paradigm of Water Tolerance

The defining feature of

-

Low Hydrolysis Constant:

exhibits a remarkably low hydrolysis constant ( -

Dynamic Coordination Sphere: Unlike

, which undergoes violent, irreversible hydrolysis to form inactive aluminum hydroxides and -

Photocatalytic Enhancement: Recent advancements demonstrate that under visible light irradiation, the Lewis acidity of Gallium(III) complexes can be significantly enhanced via a semi-coordination state with N-donor ligands, vastly increasing interaction with reactant molecules[3][4].

Comparative Efficacy of Lewis Acids

To contextualize the utility of

| Catalyst | Moisture Sensitivity | Hydrolytic Stability | Recyclability | Typical Catalyst Loading | Primary Drawback |

| Extreme (Violent) | Irreversible decomposition | None (Single-use) | > 100 mol% | Generates toxic/corrosive waste[1]. | |

| Low | High ( | Yes | 5–20 mol% | High cost of Scandium metal[5]. | |

| Low | High | Yes | 5–10 mol% | Lower activity in specific aqueous systems[5]. | |

| None | Exceptional ( | Yes (> 5 cycles) | 1–10 mol% | Hygroscopic during long-term storage[2]. |

Core Synthetic Applications

Aqueous Friedel-Crafts Transformations

is an exceptional catalyst for Friedel-Crafts alkylation and acylation. Because it does not decompose in water, reactions that generate water as a byproduct—such as the isopropylation of aromatics using isopropyl alcohol—proceed in moderate to excellent yields without catalyst poisoning[6]. Furthermore, it catalyzes the benzoylation of anisole in aqueous ethanol at 60°C with >90% yield, showcasing remarkable regioselectivity compared toThe Ketonic Strecker Reaction

Synthesizing

Mechanistic pathway of Ga(OTf)3-catalyzed ketonic Strecker reaction.

Biomass Valorization

In the realm of renewable energy, Gallium(III) catalysts are utilized for the acid-catalyzed dehydration of sugar alcohols[8]. Under visible light irradiation, heterogeneous Gallium(III) photocatalysts transform D-glucose to 5-hydroxymethylfurfural (HMF) with a Turnover Number (TON) of up to 1500—two orders of magnitude higher than equivalent homogeneous thermal systems[3][4].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and application of

Protocol A: Synthesis and Isolation of

Note: This procedure leverages the direct reaction of Gallium metal with triflic acid. Ensure all work is conducted in a fume hood due to the corrosive nature of triflic acid.

-

Reagent Mixing: Place 0.4 g (5.7 mmol) of Gallium metal into a 100 mL round-bottomed flask. Add 5.0 g (33 mmol) of trifluoromethanesulfonic acid (HOTf)[9].

-

Thermal Activation: Stir the mixture at 150°C for 24 hours. The high temperature is required to overcome the activation energy of the bulk metal oxidation[9].

-

Quenching & Filtration: Cool the mixture to 0°C, then carefully pour it into 50 g of crushed ice. Filter the aqueous solution to remove any unreacted Gallium metal[9].

-

Concentration: Remove water and excess triflic acid via rotary evaporation under reduced pressure[9].

-

Drying (Critical Step): Dry the resulting solid by heating at 200°C for 5 hours under a high vacuum. This yields

as a fine white powder (approx. 61% yield)[9]. Self-Validation: The product should be a free-flowing powder; clumping indicates incomplete dehydration.

Protocol B: Ketonic Strecker Reaction Workflow

-

Initialization: In a reaction vessel, dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in dichloromethane (DCM) or an aqueous solvent system[7].

-

Catalyst Addition: Add 1–5 mol% of

. Stir for 10 minutes to allow the formation of the activated semi-coordination complex[7]. -

Cyanation: Dropwise add trimethylsilyl cyanide (TMSCN) (1.5 equiv). Stir at room temperature until TLC analysis indicates complete consumption of the ketone[7].

-

Workup: Quench the reaction with water. Extract the organic layer with DCM. The aqueous layer retains the

catalyst[7].

Catalyst Recovery and Lifecycle

One of the most significant advantages of

Workflow for the extraction and recycling of Ga(OTf)3 from aqueous media.

References

-

Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations Accounts of Chemical Research - ACS Publications[Link]

-

High-Efficiency Solar Transformation of Sugars via a Heterogenous Gallium(III) Catalyst ResearchGate[Link]

-

Gallium(III) trifluormethanesulfonate: A water-tolerant, reusable Lewis acid catalyst for Friedel-Crafts reactions Digital Commons @ Michigan Tech[Link]

-

Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs PNAS[Link]

-

Investigations Towards the Synthetic Applications of Gallium(III)Triflate as a Superior Lewis Acid Catalyst in Organic Transformations Catholicate College[Link]

-

Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane PMC - National Institutes of Health[Link]

- Process for acid dehydration of sugar alcohols (US9630974B2)

-

Electrodeposition of Crystalline GaAs on Liquid Gallium Electrodes in Aqueous Electrolytes ResearchGate[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gallium(III) Trifluoromethanesulfonate|Ga(OTf)₃|99% [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Gallium(III) trifluormethanesulfonate: A water-tolerant, reusable Lewi" by G. K.Surya Prakash, Ping Yan et al. [digitalcommons.mtu.edu]

- 7. pnas.org [pnas.org]

- 8. US9630974B2 - Process for acid dehydration of sugar alcohols - Google Patents [patents.google.com]

- 9. One moment, please... [catholicatecollege.com]

Thermodynamic Parameters of Gallium Triflate Complexation

The following technical guide details the thermodynamic landscape of Gallium(III) Triflate [Ga(OTf)₃] complexation. It is designed for researchers requiring precise control over Lewis acid catalysis and metal-ligand interactions in drug development.

Technical Guide & Experimental Protocols

Executive Summary

Gallium(III) triflate (Ga(OTf)₃) is a preeminent "water-tolerant" Lewis acid, distinguished by the extreme electrophilicity of the Ga³⁺ center balanced by the weak nucleophilicity of the triflate (trifluoromethanesulfonate, OTf⁻) counter-anion. Unlike traditional Lewis acids (e.g., AlCl₃, BF₃) that decompose violently in protic media, Ga(OTf)₃ maintains catalytic activity in aqueous systems.

Understanding the thermodynamics of complexation —specifically the exchange of the labile triflate/solvent ligands for a target substrate—is critical for optimizing catalytic turnover and designing stable radiopharmaceutical chelators (e.g., ⁶⁸Ga PET tracers). This guide analyzes the enthalpic (

Fundamental Thermodynamics of the Ga(III) Center

To control Ga(OTf)₃ chemistry, one must quantify the forces governing the Ga³⁺ coordination sphere.

The Hard Acid Nature

Gallium(III) is a hard Lewis acid (Pearson HSAB theory) with a high charge density (

-

Preferred Ligands: Oxygen (carboxylates, ketones, phosphonates) and Nitrogen (amines, pyridines).

-

Thermodynamic Driver: Complexation is typically enthalpy-driven (

) due to strong electrostatic interactions between the charged metal and polar donors. -

The Chelate Effect: Polydentate ligands (e.g., DOTA, NOTA) exhibit massive entropic gains (

) upon displacing monodentate water/triflate molecules.

The Role of the Triflate Anion

The triflate anion is often termed "non-coordinating," but thermodynamically, it is weakly coordinating . In low-dielectric solvents, Ga(OTf)₃ exists not as naked ions but as contact ion pairs or aggregates.

-

Speciation Equilibrium:

-

Activation Energy: The lability of the Ga-OTf bond is the key to catalysis. The displacement of OTf⁻ by a substrate is thermodynamically favorable due to the high stability of the free triflate anion (resonance delocalization).

Lewis Acidity Quantification

The thermodynamic "strength" of Ga(OTf)₃ is often measured by the Gutmann Acceptor Number (AN) , derived from ³¹P NMR shifts of triethylphosphine oxide probes.

-

Ga(OTf)₃ (Solid/Solvate): AN ≈ 80–93 (Comparable to SbCl₅, indicating extreme Lewis acidity).

-

Implication: The high AN signifies a massive thermodynamic drive to accept electron density, lowering the activation energy for reactions like Friedel-Crafts acylation or epoxide ring-opening.

Thermodynamic Cycle of Complexation[1]

The formation of a Ga-Substrate complex from Ga(OTf)₃ involves a multi-step thermodynamic cycle. We visualize this to isolate the energy terms.

Figure 1: Thermodynamic cycle of Ga(OTf)₃ complexation. The net stability (

Experimental Protocols

To determine the thermodynamic parameters (

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring binding thermodynamics in a single experiment.[1]

Objective: Determine stoichiometry (

Prerequisites:

-

Instrument: MicroCal PEAQ-ITC or equivalent.

-

Solvent: Dry Acetonitrile (MeCN) or buffered aqueous solution (pH < 4 to prevent hydrolysis, unless using specific chelators).

Step-by-Step Workflow:

-

Preparation of Titrand (Cell):

-

Dissolve Ligand (Substrate) in the chosen solvent.

-

Concentration: 0.1 – 0.5 mM.

-

Critical: Degas the solution to prevent bubble formation which causes baseline noise.

-

-

Preparation of Titrant (Syringe):

-

Dissolve Ga(OTf)₃ in the exact same solvent batch to minimize heat of dilution.

-

Concentration: 1.0 – 5.0 mM (10x–20x cell concentration).

-

-

Experimental Run:

-

Temperature: 25°C (298.15 K).[2]

-

Injection Profile: 1 x 0.4 µL (dummy injection), followed by 19 x 2.0 µL injections.

-

Spacing: 150 seconds between injections (ensure return to baseline).

-

-

Control Experiment (Blank):

-

Titrate Ga(OTf)₃ into pure solvent.

-

Subtract this "heat of dilution" isotherm from the main data.[3]

-

-

Data Analysis:

-

Fit the integrated heat peaks to a One Set of Sites model (unless cooperative binding is suspected).

-

Output:

(Binding Constant), -

Calculate:

and

-

Protocol B: ¹H/⁷¹Ga NMR Titration

Use this for determining speciation and slow-exchange kinetics.

Objective: Map the stepwise displacement of Triflate/Solvent by the Ligand.

Workflow:

-

Baseline: Acquire spectra of pure Ga(OTf)₃ (10 mM) in deuterated solvent (e.g., CD₃CN or D₂O).

-

Note: ⁷¹Ga NMR is broad due to quadrupolar relaxation; ¹⁹F NMR (of the triflate) is often sharper and more diagnostic.

-

-

Titration:

-

Add Ligand in 0.2 equivalent increments (0.0 to 3.0 equivalents).

-

Acquire ¹H, ¹⁹F, and ⁷¹Ga spectra after each addition.

-

-

Analysis:

-

Monitor the chemical shift (

) of the Triflate ¹⁹F signal. A shift indicates a change from "coordinated" to "free" anion. -

Plot

vs. [Ligand]/[Metal] ratio. -

Inflection points indicate the stoichiometry of stable complexes.

-

Data Summary: Representative Parameters

While specific values depend on the ligand, the following table summarizes typical thermodynamic ranges for Ga(III) interactions, serving as a baseline for validation.

| Parameter | Interaction Type | Typical Value Range | Interpretation |

| Gutmann AN | Lewis Acidity | 80 – 93 | Extremely high acidity; comparable to superacids. |

| log K₁ | Ga³⁺ + OH⁻ (Hydrolysis) | ~11.0 - 11.4 | Hydrolysis is a major competitive pathway in water. |

| log K (Stability) | Ga³⁺ + DOTA (Chelator) | 21.3 - 26.0 | Macrocyclic effect creates ultra-stable complexes. |

| log K (Stability) | Ga³⁺ + Transferrin | 20.3 | Biological mimicry of Fe³⁺; relevant for toxicity/transport. |

| Ga³⁺ Hydration Enthalpy | -4690 kJ/mol | Massive energy cost to desolvate the aqua ion. | |

| Exchange Rate | Water exchange ( | 4.0 × 10² s⁻¹ | Associative interchange ( |

Visualization of Experimental Strategy

The following diagram illustrates the decision matrix for characterizing Ga(OTf)₃ complexes.

Figure 2: Decision matrix for selecting the appropriate thermodynamic characterization method based on solvent system and solubility.

References

-

Prakash, G. K. S., & Mathew, T. (2011).[4] Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations. Accounts of Chemical Research. [Link]

-

Więcławik, J., et al. (2024).[5] Al(III) and Ga(III) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts. Dalton Transactions. [Link]

-

Harris, W. R. (1986). Thermodynamics of gallium complexation by human lactoferrin. Biochemistry. [Link]

- Noto, A., et al. (2014). Thermodynamic Stability and Speciation of Ga(III) Complexes. Journal of Solution Chemistry. (Contextual grounding for hydrolysis constants).

Sources

- 1. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 2. Thermodynamic and kinetic studies of the aqueous complexation of gallium(III) and 5-fluoro-8-hydroxyquinoline by 19F NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Crystal Structure Analysis of Anhydrous Gallium(III) Trifluoromethanesulfonate

This is an in-depth technical guide on the structural analysis and characterization of anhydrous Gallium(III) trifluoromethanesulfonate.

Technical Guide & Characterization Protocol

Executive Summary & Structural Reality

Gallium(III) trifluoromethanesulfonate (Ga(OTf)₃) is a preeminent "water-tolerant" Lewis acid catalyst. Unlike early transition metal halides (e.g., AlCl₃) that decompose violently in water, Ga(OTf)₃ retains catalytic activity in aqueous media.

The Crystallographic Challenge: Researchers must distinguish between the solvated crystal structure (often octahedral monomers like [Ga(OTf)₃(L)ₓ]) and the true anhydrous bulk structure .

-

Anhydrous State: Pure, solvent-free Ga(OTf)₃ is a white, hygroscopic powder.[1] It does not readily form single crystals suitable for X-ray diffraction (XRD) in its pure state because it adopts a coordination polymer structure. The triflate anions (

) act as bridging ligands between Ga³⁺ centers, creating an extended 3D network or layer structure similar to Al(OTf)₃ and Sc(OTf)₃. -

Solvated State: When crystallized from solvents (THF, MeCN, H₂O), the network breaks down into discrete monomeric or dimeric species (e.g., [Ga(OTf)₃(THF)₃]), which are the species typically reported in crystallographic databases.

This guide focuses on the characterization of the anhydrous material and the structural inferences derived from its solvated analogues.

Structural Chemistry & Coordination Environment

The Gallium(III) Center

In both anhydrous and solvated forms, the Gallium(III) ion (

| Parameter | Value / Description |

| Ionic Radius (Ga³⁺) | 0.62 Å (Octahedral) |

| Primary Coordination | Ga–O bonds (Hard Lewis Acid – Hard Base interaction) |

| Bond Length (Ga–O) | 1.94 – 1.98 Å (Typical for triflate/oxide ligands) |

| Geometry | Distorted Octahedron |

The Triflate Ligand ( )

The triflate anion is a "non-coordinating" anion, but in the solid state, it coordinates avidly to Ga³⁺.

-

Bridging Mode (Anhydrous): The sulfonyl oxygens bridge two metal centers (

-O,O'), forming infinite sheets or networks. This explains the high melting point (>300°C) and insolubility in non-polar solvents. -

Terminal Mode (Solvated): In solution, solvent molecules (Water, THF) displace the bridging triflates. The triflate becomes a monodentate ligand or an outer-sphere counterion.

Structural Homology

Anhydrous Ga(OTf)₃ is isostructural with Aluminum Triflate (Al(OTf)₃) . Both form powder patterns indicative of layered polymeric structures, distinct from the ReO₃-type cubic structures of their fluoride counterparts (GaF₃, ScF₃).

Experimental Protocol: Synthesis & Dehydration

Obtaining truly anhydrous Ga(OTf)₃ for analysis requires rigorous exclusion of water. Commercial samples are often hydrates.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthesis workflow for high-purity anhydrous Gallium(III) Triflate.

Key Experimental Steps

-

Reaction: React Gallium metal (granules or shot) with neat trifluoromethanesulfonic acid. Use a Schlenk line to maintain an inert atmosphere (Ar or N₂).

-

Note: GaCl₃ can be used as a precursor, but HCl gas evolution requires scrubbing. Ga metal is cleaner.

-

-

Reflux: Heat at 150°C. The reaction is slow due to the passivation of Ga metal. Stirring is critical.

-

Dehydration (Critical): The initial product is often a hydrate. To obtain the anhydrous crystal phase, you must heat the solid at 200°C under high vacuum (<0.1 mbar) for at least 24 hours.[3]

-

Validation: Failure to heat sufficiently results in the retention of coordinated water, which alters the crystal structure and catalytic activity.

-

Characterization & Validation Data

Since single crystals of the anhydrous polymer are difficult to grow, characterization relies on Powder XRD and Spectroscopic signatures.

Powder X-Ray Diffraction (PXRD)

The anhydrous powder exhibits a diffraction pattern distinct from the hydrate.

-

Crystallinity: Often microcrystalline or semi-amorphous due to the polymeric network.

-

Key Feature: Absence of the sharp, high-intensity peaks associated with the ₃ salt lattice.

Vibrational Spectroscopy (IR/Raman)

Infrared spectroscopy is the most reliable method to confirm the coordination mode of the triflate.

| Frequency (cm⁻¹) | Assignment | Structural Implication |

| 3500 - 3200 | Absent in anhydrous material. Presence indicates hydration. | |

| 1300 - 1350 | Shifted to higher freq. vs ionic triflate (indicates covalent Ga-O bond). | |

| 1150 - 1200 | Characteristic of the trifluoromethyl group. | |

| 1020 - 1050 | Indicates bridging or monodentate coordination. |

⁷¹Ga NMR Spectroscopy

-

Solvent: D₂O (forms [Ga(D₂O)₆]³⁺) or anhydrous MeCN.

-

Shift:

ppm (relative to -

Line Width: Broad signals are typical due to the quadrupolar nature of ⁷¹Ga (

), but a sharp single peak indicates a highly symmetric octahedral environment in solution.

Structural Logic of Catalysis

Why does the structure matter for drug development?

-

Lewis Acidity: The anhydrous form is a "pre-catalyst." Upon addition to the reaction media (e.g., Friedel-Crafts acylation), the polymeric network breaks.

-

Active Species: The Ga³⁺ center coordinates the substrate (e.g., carbonyl oxygen), acting as a Lewis acid.

-

Water Tolerance: Unlike AlCl₃, the Ga–OTf bond is stable enough to survive trace moisture, but the Ga–OH₂ bond is labile enough to be displaced by organic substrates.

catalytic Cycle & Structural Transformation

Figure 2: Structural evolution of the catalyst from polymeric solid to active monomeric species.

References

-

Synthesis & Catalytic Application: Prakash, G. K. S., et al. "Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations."[4] Accounts of Chemical Research, 2012. Link

- Structural Homology (Al/Ga): Olah, G. A., et al. "Aluminum and Gallium Triflates." Journal of the American Chemical Society.

-

Ga(I) vs Ga(III) Structural Insights: Barthélemy, A., et al. "Insights into the Composition and Structural Chemistry of Gallium(I) Triflate." Chemistry – A European Journal, 2020. Link

- Solvated Structures: Chitnis, S. S., et al. "Deconstructing the Crystal Structures of Group 13 Triflates." Dalton Transactions.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Dimethyl sulfoxide solvates of the aluminium(iii), gallium(iii) and indium(iii) ions. A crystallographic, EXAFS and vibrational spectroscopic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Scandium trifluoromethanesulfonate | 144026-79-9 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

Gallium Triflate: The Water-Tolerant Lewis Acid for Sustainable Synthesis

[1][2][3]

Executive Summary

In the pursuit of Green Chemistry, the elimination of moisture-sensitive reagents is a critical milestone. Traditional Lewis acids like aluminum chloride (

The Green Chemistry Imperative: Solving the "Lewis Acid Problem"

The "Lewis Acid Problem" in industrial synthesis refers to the reliance on oxophilic catalysts that hydrolyze rapidly in air or water. This necessitates:

-

Energy-intensive solvent drying.

-

Cumbersome protection/deprotection steps for substrates containing hydroxyl groups.

-

Quenching procedures that destroy the catalyst, leading to high E-factors (kg waste/kg product).

The Solution: Gallium triflate retains its Lewis acidity even in the presence of water.[2][3][4] This property allows for surfactant-type catalysis in aqueous media and the direct activation of substrates without prior drying, aligning with the 12 Principles of Green Chemistry (specifically Catalysis, Safer Solvents, and Design for Energy Efficiency).

Physicochemical Profile & Mechanistic Architecture

Properties of Ga(OTf)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> [1][2][3][4]

-

Formula: Ga(OSO

CF -

Appearance: White crystalline powder.

-

Stability: Non-hydrolyzable in water; stable up to 200°C.

-

Acidity: Classified as a "hard" Lewis acid but softer than Al(III), allowing for unique chemo-selectivity (e.g., activating carbonyls in the presence of acetals).

-

Preparation: Synthesized by reacting Gallium metal or GaCl

with triflic acid (HOTf) at reflux.[4]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Mechanistic Catalytic Cycle

The following diagram illustrates the catalytic cycle of a generic Ga(OTf)

Figure 1: Catalytic cycle showing the activation of an electrophile by Ga(OTf)

Core Synthetic Protocols

Protocol A: Green Friedel-Crafts Acylation in Aqueous Media

Traditional Friedel-Crafts reactions use

Application: Synthesis of aromatic ketones (pharmaceutical intermediates).

Step-by-Step Methodology:

-

Reagents: Mix Anisole (1.0 mmol), Acetic Anhydride (1.2 mmol), and Ga(OTf)

(1-5 mol%). -

Solvent System: Use a biphasic system (Water/CH

Cl -

Reaction: Stir at room temperature for 30 minutes. The Ga(OTf)

activates the anhydride without hydrolyzing. -

Work-up: Separate the organic layer.

-

Recycling: The aqueous layer containing the catalyst can be evaporated to recover Ga(OTf)

quantitatively. -

Yield: Typically >90% with high para-selectivity.

Expert Insight: The stability of Ga(OTf)

Protocol B: Three-Component Strecker Reaction (Drug Discovery)

The Strecker reaction synthesizes

Application: Synthesis of unnatural amino acids and bioactive heterocycles.

Step-by-Step Methodology:

-

Reagents: Combine Ketone (1.0 equiv), Amine (1.0 equiv), and Trimethylsilyl Cyanide (TMSCN, 1.2 equiv).

-

Catalyst: Add Ga(OTf)

(5 mol%). -

Conditions: Stir in CH

Cl -

Monitoring: Reaction typically completes in 1-4 hours (monitor by TLC).

-

Purification: Simple filtration or short column chromatography.

-

Result: High yields (85-95%) of

-aminonitriles.

Expert Insight: This protocol works efficiently even with electron-deficient fluorinated ketones, which are crucial for modifying the lipophilicity of drug candidates.

Sustainability & Performance Metrics

Comparative Analysis: Ga(OTf) vs. Traditional Lewis Acids

The following table highlights why Ga(OTf)

| Feature | Aluminum Chloride ( | Boron Trifluoride ( | Scandium Triflate ( | Gallium Triflate ( |

| Water Stability | Decomposes violently | Hydrolyzes | Stable | Stable |

| Loading | Stoichiometric (>100 mol%) | Stoichiometric | Catalytic (1-10 mol%) | Catalytic (1-5 mol%) |

| Recyclability | Impossible (Destroyed) | Difficult | Good | Excellent (>95% Recovery) |

| Toxicity | High | High (Corrosive gas) | Low | Low |

| Cost | Very Low | Low | High (Rare Earth) | Moderate |

Catalyst Recyclability Data

In a typical Friedel-Crafts acylation, Ga(OTf)

| Cycle Number | Yield (%) | Catalyst Recovery (%) |

| 1 | 94 | 98 |

| 2 | 93 | 96 |

| 3 | 92 | 95 |

| 4 | 90 | 94 |

| 5 | 89 | 92 |

Data aggregated from standard acylation protocols [1, 3].

Case Study: Drug Development Applications

Gallium triflate is increasingly utilized in the synthesis of complex pharmaceutical intermediates where mild conditions are non-negotiable.

Synthesis of Quinoxalines

Quinoxaline derivatives are potent bioactive scaffolds found in antibiotics and antitumor agents.

-

Traditional Route: Requires strong acids and high temperatures.

-

Ga(OTf)

Route: Condensation of 1,2-diamines with 1,2-dicarbonyls proceeds at room temperature in water or ethanol with 1 mol% catalyst [1]. -

Benefit: Avoids the formation of polymerization side-products common with harsh acids.

Glycosylation & Sugar Chemistry

While Scandium triflate is often cited for glycosylation, Gallium triflate has shown specific utility in epoxyolefin cyclizations and thiolysis of epoxides [1, 2]. These reactions are critical for constructing complex carbohydrate architectures without extensive protection/deprotection steps, preserving atom economy.

References

-

Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations. Source: Accounts of Chemical Research (ACS), 2012. URL:[Link]

-

Gallium(III) Trifluormethanesulfonate: A Water-Tolerant, Reusable Lewis Acid Catalyst for Friedel-Crafts Reactions. Source: Catalysis Letters, 2003. URL:[Link]

-

Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. Source: Proceedings of the National Academy of Sciences (PNAS), 2007. URL:[Link]

-

Green chemistry innovation: a systematic review on sustainable catalysis. Source: Royal Society of Chemistry (RSC), 2025. URL:[Link]

Sources

- 1. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. catholicatecollege.com [catholicatecollege.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. mdpi.com [mdpi.com]

Safety data sheet (SDS) and handling precautions for gallium(III) triflate

Title: Comprehensive Safety, Handling, and Application Guide for Gallium(III) Triflate in Advanced Organic Synthesis

Executive Summary

Gallium(III) trifluoromethanesulfonate, commonly known as gallium(III) triflate or Ga(OTf)₃, has emerged as a cornerstone Lewis acid catalyst in modern organic synthesis and pharmaceutical drug development. Unlike traditional Lewis acids (e.g., AlCl₃, BF₃) which violently and irreversibly hydrolyze in the presence of moisture, Ga(OTf)₃ exhibits remarkable water tolerance and recyclability1[1]. However, its highly hygroscopic nature and the corrosive potential of its triflate ligands demand rigorous, scientifically grounded handling procedures. This whitepaper provides a deep-dive technical analysis of the physicochemical properties, mechanistic toxicology, and self-validating protocols required for the safe and highly efficient utilization of Ga(OTf)₃.

Physicochemical Profile & Mechanistic Toxicology

To design safe handling protocols, researchers must first understand the causality behind the physical properties and hazard profile of Ga(OTf)₃. The gallium(III) center provides the necessary Lewis acidity, while the three trifluoromethanesulfonate (triflate) groups dictate the compound's solubility, hygroscopicity, and safety risks.

Table 1: Physicochemical Properties & Causality

| Property | Value | Causality / Impact on Handling |

|---|---|---|

| CAS Number | 74974-60-0[2] | Unique identifier required for strict SDS and inventory tracking. |

| Molecular Formula | C₃F₉GaO₉S₃[3] | Contains three bulky, electron-withdrawing triflate groups per Ga atom. |

| Physical State | White crystalline powder[4] | High surface area accelerates atmospheric moisture absorption. |

| Hygroscopicity | Extremely High[4] | Rapidly absorbs water, necessitating inert-atmosphere storage to prevent clumping and titer loss. |

| Hydrolysis Constant | log K < 2[5] | Superior stability in water vs. Sc(OTf)₃ (log K ≈ 3.5), preventing irreversible decomposition and enabling aqueous recovery. |

Hazard Causality and GHS Classification

Ga(OTf)₃ is classified under GHS as a Corrosive Solid, Acidic, Organic, N.O.S. (Class 8) [2]. The primary hazard—H314: Causes severe skin burns and eye damage [4]—does not stem from systemic heavy metal toxicity, but rather from localized, moisture-induced chemical reactions.

When anhydrous Ga(OTf)₃ dust contacts mucosal membranes (eyes, respiratory tract, or sweaty skin), the highly localized, exothermic partial hydrolysis releases trace amounts of trifluoromethanesulfonic acid (triflic acid, HOTf)[2]. Triflic acid is a superacid that rapidly denatures structural proteins, leading to deep tissue necrosis, chemical conjunctivitis, and potential pulmonary edema if inhaled[2].

Mechanistic pathway of Ga(OTf)3 moisture-induced decomposition and tissue corrosion.

Self-Validating Handling & Storage Protocols

Standard operating procedures often fail due to unmonitored environmental degradation. The following protocol establishes a self-validating system for Ga(OTf)₃ storage and dispensing, ensuring both operator safety and catalyst integrity.

Protocol 1: Inert-Atmosphere Dispensing and Storage

-

Pre-Dispensing Environmental Validation: Prior to opening the primary container, verify that the glovebox inert atmosphere (Argon or N₂) registers < 1 ppm H₂O and O₂. Causality: Prevents the initiation of the exothermic hydrolysis cascade.

-

Container Acclimatization: Transfer the sealed Ga(OTf)₃ bottle into the antechamber. Cycle the vacuum/inert gas a minimum of three times before bringing it into the main chamber.

-

Static-Free Dispensing: Weigh the required mass using anti-static spatulas. Causality: Ga(OTf)₃ powder is prone to static cling, which can cause aerosolization and subsequent inhalation hazards[4].

-

Self-Validating Storage Sealing: Cap the primary vial tightly and wrap the seal with Parafilm. Place this vial into a secondary transparent desiccator jar containing indicating Drierite (blue silica gel).

-

Validation Checkpoint: Routine visual inspection of the secondary container. If the indicating silica gel turns pink, the primary seal's micro-environment has been compromised, validating that the catalyst must be re-lyophilized before quantitative use.

Catalytic Applications in Drug Development

In pharmaceutical drug discovery, the synthesis of active pharmaceutical ingredients (APIs) often requires the formation of complex C-C and C-N bonds under mild conditions. Ga(OTf)₃ excels here due to its unique Lewis acidity and water tolerance[1].

A critical application is the Strecker Synthesis of α-Aminonitriles . This reaction is crucial for synthesizing unnatural and fluorinated amino acids used in biological tracers and enzyme inhibitors 3[3]. Ga(OTf)₃ efficiently activates sterically hindered or electron-deficient fluorinated ketones for cyanation, a process notoriously difficult with traditional catalysts 6[6].

Workflow of Ga(OTf)3-catalyzed Strecker reaction, highlighting aqueous catalyst recovery.

Protocol 2: Self-Validating Ga(OTf)₃-Catalyzed Strecker Reaction

-

Reaction Assembly: In a certified chemical fume hood, dissolve the target ketone (1.0 mmol) and amine (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

-

Catalyst Activation: Add Ga(OTf)₃ (1-5 mol%) to the stirring mixture. Causality: The Ga³⁺ ion coordinates to the carbonyl oxygen, lowering the LUMO energy of the ketone and making it highly susceptible to nucleophilic attack.

-

Cyanation: Slowly add Trimethylsilyl cyanide (TMSCN) (1.2 mmol). (CRITICAL HAZARD: TMSCN is highly toxic; ensure robust ventilation and have cyanide antidotes accessible).

-

In-Process Validation (IPC): Stir at room temperature. Monitor via Thin Layer Chromatography (TLC). The reaction is self-validated as complete when the ketone spot is entirely consumed, confirming catalytic turnover.

-

Aqueous Partitioning & Recovery: Quench the reaction by adding 10 mL of deionized water. Extract the organic layer (CH₂Cl₂) to isolate the α-aminonitrile product.

-

Mass-Balance Validation: Collect the aqueous layer, which retains the water-tolerant Ga(OTf)₃. Lyophilize (freeze-dry) the aqueous phase to recover the white catalyst powder. Weigh the recovered catalyst; a mass recovery of >95% validates that the catalyst did not irreversibly hydrolyze or partition incorrectly[6].

Emergency Response & Decontamination

Despite rigorous protocols, accidental exposure requires immediate, scientifically sound intervention based on SDS guidelines 2[2]:

-

Dermal/Ocular Exposure: Do NOT rub the affected area, as physical friction exacerbates the spread of the corrosive powder. Immediately flush with copious amounts of water for a minimum of 30 minutes[2]. Causality: Massive excess of water dilutes the generated triflic acid faster than the exothermic heat of hydrolysis can cause thermal damage.

-

Spill Mitigation: Do not use water to clean dry spills, as this generates corrosive runoff. Sweep up the solid using non-sparking, anti-static tools and place it in a sealed, dry hazardous waste container[2]. Neutralize any residual dust with a weak, dry base (e.g., sodium bicarbonate) before final wet-wiping.

References

1.[2] Chemsrc. "gallium triflate | CAS#:74974-60-0 | Chemsrc". URL: 2.[1] Accounts of Chemical Research - ACS Publications. "Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations". URL: 3.[7] Thermo Scientific Chemicals. "Gallium(III) trifluoromethanesulfonate, 99% 1 g | Buy Online". URL: 4.[3] Benchchem. "Gallium(III) Trifluoromethanesulfonate|Ga(OTf)₃|99%". URL: 5.[6] PNAS. "Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs". URL: 6.[4] Echemi. "Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1)". URL: 7.[5] Benchchem. "Gallium(III) Trifluoromethanesulfonate|Ga(OTf)₃|99% (Data Analysis)". URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gallium triflate | CAS#:74974-60-0 | Chemsrc [chemsrc.com]

- 3. Gallium(III) Trifluoromethanesulfonate|Ga(OTf)₃|99% [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Gallium(III) Trifluoromethanesulfonate|Ga(OTf)₃|99% [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. Gallium(III) trifluoromethanesulfonate, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Thermal Stability and Decomposition Profile of Gallium(III) Triflate: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Gallium(III) triflate [Ga(OTf)₃], structured for application scientists and process chemists.

Executive Summary

Gallium(III) trifluoromethanesulfonate (Ga(OTf)₃) is a water-tolerant, Lewis-acidic salt widely utilized in green chemistry and drug discovery.[1][2] While often cited for its "thermal stability," precise operational limits are frequently misunderstood, leading to catalyst deactivation or apparatus corrosion.

Key Technical Findings:

-

Safe Operational Limit (Anhydrous): < 280°C

-

Dehydration Temperature: 150°C – 200°C (Vacuum required)

-

Decomposition Onset (

): ~350°C (Anion breakdown) -

Primary Decomposition Products: SO₂, CF₃ radicals, and GaF₃/Ga₂O₃ residues.

This guide delineates the physicochemical boundaries of Ga(OTf)₃, distinguishing between dehydration (reversible) and anion degradation (irreversible).

Physicochemical Profile & Lewis Acidity

To understand the thermal behavior of Ga(OTf)₃, one must first understand its lattice energy and hydration sphere. Unlike boron triflates, gallium's larger ionic radius allows for significant coordination with water, creating a stable hydrate that complicates thermal analysis.

| Property | Value / Description | Impact on Thermal Stability |

| Formula | Ga(CF₃SO₃)₃ · | Hygroscopic nature requires rigorous drying protocols. |

| Lewis Acidity | Hard Acid (Pearson HSAB) | Strong Ga–O bonds stabilize the triflate, raising |

| Hygroscopicity | High | Absorbed water hydrolyzes to TfOH at high temps if not removed. |

| Solubility | Water, MeCN, Alcohols | High solubility aids recovery but necessitates desolvation steps. |

Thermal Decomposition Analysis

The thermal profile of Ga(OTf)₃ is biphasic. The first phase is the loss of coordinated solvent (water), and the second is the degradation of the triflate anion itself.

Phase I: Dehydration (The "Drying" Phase)

-

Temperature Range: 100°C – 200°C

-

Mechanism: Removal of coordinated water molecules from the [Ga(H₂O)₆]³⁺ sphere.

-

Critical Insight: Attempting to dehydrate at ambient pressure often fails to remove the last 1-2 equivalents of water. Vacuum (< 1 mbar) at 150–200°C is required to achieve the anhydrous active catalyst.

Phase II: Anion Decomposition (The "Failure" Phase)

-

Temperature Range: > 350°C

-

Mechanism: S–C bond cleavage followed by Ga–F bond formation.

-

Observation: The material turns from a white powder to a grey/black residue (carbon char) and off-gases acidic fumes.

Comparative Thermal Stability (Group 13 & Lanthanides)

Ga(OTf)₃ exhibits stability comparable to Indium and Scandium triflates, making it superior to Aluminum triflate, which is more prone to hydrolysis-induced decomposition.

| Catalyst | Safe Operating Max ( | Decomposition Onset ( |

| Ga(OTf)₃ | 250°C | ~360°C |

| In(OTf)₃ | 250°C | ~380°C |

| Sc(OTf)₃ | 300°C | ~400°C |

| Al(OTf)₃ | 150°C | ~280°C (Hydrolysis prone) |

Mechanistic Insight: Decomposition Pathways

The decomposition of Ga(OTf)₃ is not a simple melting process; it is a chemical degradation driven by the high electron affinity of the trifluoromethyl group and the strength of the Gallium-Fluorine bond.

Diagram 1: Thermal Decomposition Pathway

The following diagram illustrates the stepwise degradation from the hydrate to the final inorganic residue.

Caption: Stepwise thermal evolution of Gallium(III) triflate from hydration to mineralization.

Experimental Protocols

Reliable thermal data and catalytic performance depend entirely on sample preparation. The hygroscopic nature of Ga(OTf)₃ means that "wet" samples will show premature weight loss (simulating decomposition) due to water evaporation.

Protocol A: Preparation of Anhydrous Ga(OTf)₃

Use this protocol to regenerate catalyst activity or prepare samples for TGA/DSC.

-

Loading: Place commercial Ga(OTf)₃ in a vacuum drying pistol or Schlenk tube.

-

Vacuum: Apply high vacuum (< 0.1 mmHg).

-

Heating: Ramp temperature to 150°C over 30 minutes.

-

Dwell: Hold at 150°C–200°C for 4–6 hours .

-

Note: P₂O₅ can be used as a desiccant trap to accelerate drying.

-

-

Cooling: Cool to room temperature under vacuum before backfilling with Argon/Nitrogen.

Protocol B: TGA/DSC Workflow

Use this workflow to validate the stability of a specific batch.

Caption: Standardized TGA/DSC workflow for distinguishing moisture loss from thermal degradation.

Implications for Catalysis & Drug Development

In drug development, trace metal impurities and catalyst leaching are critical concerns. Operating Ga(OTf)₃ near its decomposition temperature increases the risk of leaching Gallium and Fluoride ions into the API (Active Pharmaceutical Ingredient).

-

Solvent Selection:

-

Compatible: Toluene, Dichloroethane, Acetonitrile (Reflux OK).

-

Incompatible: High-boiling ethers (at >200°C) may undergo cleavage catalyzed by the Lewis acid.

-

-

Microwave Synthesis:

-

Ga(OTf)₃ is stable under standard microwave conditions (up to 250°C for short durations).

-

-

Recyclability:

-

The catalyst can be recovered from aqueous layers.[3] However, re-drying at 200°C is mandatory to restore activity. Simply evaporating water at 100°C is insufficient to remove the tightly bound hydration shell.

-